molecular formula C5H9ClO2 B1348789 2-(Chloromethyl)-1,3-dioxane CAS No. 5695-72-7

2-(Chloromethyl)-1,3-dioxane

Cat. No. B1348789
CAS RN: 5695-72-7
M. Wt: 136.58 g/mol
InChI Key: KFDXDCZKRGYUAE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-dioxane is a chemical compound that is part of a broader class of 1,3-dioxane derivatives. These compounds are characterized by a six-membered dioxane ring, which can be substituted with various functional groups, leading to a wide range of chemical and physical properties. The chloromethyl group in 2-(Chloromethyl)-1,3-dioxane suggests potential reactivity due to the presence of a chlorine atom that can participate in further chemical transformations.

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-1,3-dioxane derivatives can be achieved through various methods. For instance, the synthesis of 2,2-disubstituted 4,4-dimethyl-1,3-dioxanes has been demonstrated by reacting 1,3-dioxanium perchlorates with organometallic compounds, which could potentially be adapted for the synthesis of 2-(Chloromethyl)-1,3-dioxane . Additionally, the synthesis of related compounds, such as 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, involves single-crystal X-ray diffraction, indicating the potential for precise structural characterization of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives can vary significantly depending on the substituents. For example, 2,2-dimethyl-1,3-dioxa-2-silacyclohexane exhibits a chair conformation with CS symmetry, as determined by gas-phase electron diffraction . This information is relevant as it provides insight into the possible conformations that 2-(Chloromethyl)-1,3-dioxane might adopt, although the presence of the chloromethyl group could lead to different structural dynamics.

Chemical Reactions Analysis

The reactivity of 2-(Chloromethyl)-1,3-dioxane can be inferred from related compounds. For instance, 2-trichloromethyl-1,3-dioxolane undergoes photochemical chlorination, suggesting that chloromethyl groups in similar positions may also be reactive under photochemical conditions . Moreover, the precursor 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can undergo [4+2] cycloaddition reactions, which could be a relevant reaction pathway for 2-(Chloromethyl)-1,3-dioxane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-1,3-dioxane derivatives are influenced by their molecular structure. For example, the conformation behavior of 2-chloro-1,3,2-dioxaphosphepanes indicates that different conformers can exist in thermodynamic equilibrium, which could affect the compound's physical properties such as melting point, boiling point, and solubility . The synthesis of 3-Chloro-2-(chloromethyl)prop-1-ene and its transformation into 1,6-dioxaspiro[3.4]octanes also highlights the potential for generating structurally diverse compounds with varying physical and chemical properties .

Scientific Research Applications

Reactions in Organic Synthesis

2-(Chloromethyl)-1,3-dioxane and its derivatives are extensively utilized in fine organic synthesis. They are known for their ability to undergo nucleophilic substitution reactions, forming various mono- and diiodine derivatives. These processes often occur stereoselectively and typically involve the equatorial chloromethyl substituent (Ш. Ю. Хажиев & Мухаммадалихон Авлияхонович Хусаинов, 2015).

Structural Analysis

The electron and three-dimensional structures of 2-substituted 1,3-dioxanes, including those with chloromethyl groups, have been a subject of study. These investigations often employ methods like SCF MO LCAO within the MNDO approximation, providing insights into the molecular structure and dynamics of these compounds (I. G. Bresler et al., 1987).

Precursors in Synthesis of Natural Product Analogs

2-(Chloromethyl)-1,3-dioxane derivatives act as precursors for synthesizing complex organic structures, such as 1,7-dioxaspiro[4.4]nonanes. These structures are present in a variety of natural products, underscoring the compound's importance in the synthesis of biologically relevant molecules (F. Alonso et al., 2005).

Polymer Chemistry Applications

In polymer chemistry, derivatives of 2-(Chloromethyl)-1,3-dioxane have been studied for their reactivity in processes like amination. For instance, the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane showcases how these compounds play a crucial role in understanding polymer reactions (H. Kawabe & M. Yanagita, 1971).

Conformational Behavior Studies

Studies on salt effects on the conformational behavior of 1,3-dioxanes, including 5-substituted derivatives, provide insights into fundamental phenomena like electrostatic interactions and stereoelectroniceffects. These insights are crucial for understanding the biomolecular properties of these compounds in vivo (E. Juaristi et al., 2003).

Catalysis and Ligand Synthesis

In the field of catalysis, 2-(Chloromethyl)-1,3-dioxane derivatives are used to synthesize ligands for homogenous catalytic processes, such as the methanolcarbonylation to acetaldehyde and acetic acid. These ligands play a crucial role in determining the efficiency and selectivity of the catalytic reactions (E. Lindner et al., 1988).

In Pyrotechnic Formulations

2-(Chloromethyl)-1,3-dioxane derivatives have been explored as energetic chlorine donors in the development of perchlorate-free pyrotechnic formulations. This application is significant in creating environmentally friendlier pyrotechnics with lower smoke output (D. Naud et al., 2013).

Safety And Hazards

This would involve a discussion of the compound’s safety profile and potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

2-(chloromethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDXDCZKRGYUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339907
Record name 2-(Chloromethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3-dioxane

CAS RN

5695-72-7
Record name 2-(Chloromethyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-1,3-dioxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SY Khazhiev, MA Khusainov, RA Khalikov… - Journal of Molecular …, 2022 - Elsevier
According to the NMR 1 Н, 13 С and X-ray analysis data molecules of 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane in the crystalline phase and in solution have a chair …
Number of citations: 3 www.sciencedirect.com
PC Zhu, Y Liu, J Lin… - Journal of Polymer Science …, 1996 - Wiley Online Library
Copolymers of the cyclic ketene acetals, 2‐methylene‐5,5‐dimethyl‐1,3‐dioxane, 3, (M 1 ) with 2‐methylene‐1,3‐dioxolane, 4, (M 2 ) or 2‐methylene‐1,3‐dioxane, 5, (M 2 ), were …
Number of citations: 3 onlinelibrary.wiley.com
WJ Bailey, Z Ni, SR Wu - Journal of Polymer Science: Polymer …, 1982 - Wiley Online Library
2‐Methylene‐1,3‐dioxepane 6 polymerized with a quantitative ring opening to form poly‐ϵ‐caprolactone via a free radical mechanism. On the other hand, 2‐methylene‐1,3‐dioxolane (…
Number of citations: 225 onlinelibrary.wiley.com
L Cao, CU Pittman Jr - Journal of Polymer Science Part A …, 1999 - Wiley Online Library
Carbon black‐supported sulfuric acid or BF 3 ·Et 2 O‐initiated polymerizations of 2‐methylene‐4,4,5,5‐tetramethyl‐1,3‐dioxolane (1), 2‐methylene‐4‐phenyl‐1,3‐dioxolane (2), and 2‐…
Number of citations: 13 onlinelibrary.wiley.com
Z Wu - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
Y Huang, J Gao, H Gao, Y Chen, Y Zang… - ACS Applied Polymer …, 2023 - ACS Publications
Poly(3-azidemethyl-3-methyl oxetane) (PAMMO) is an azide-containing polymer that has been widely studied, but some problems, such as its complex synthetic route, high preparation …
Number of citations: 1 pubs.acs.org
Z Wu, L Cao, CU Pittman JR - Journal of Polymer Science Part …, 1998 - Wiley Online Library
Cationic copolymerizations of 4‐methyl‐2‐methylene‐1,3‐dioxane, 2 (M 1 ), with 2‐methylene‐1,3‐dioxane, 1 (M 2 ); of 4,4,6‐trimethyl‐2‐methylene‐1,3‐dioxane, 3 (M 1 ), with 2‐…
Number of citations: 19 onlinelibrary.wiley.com
DL Boger, CE Brotherton, GI Georg - Organic Syntheses, 2003 - Wiley Online Library
Preparation and three‐carbon + two‐carbon cycloaddition of cyclopropenone 1,3‐propanediol ketal : 5,5‐Dicyano‐4‐phenyl‐2‐cyclopenten‐1‐one 1,3‐propanediol ketal intermediate: …
Number of citations: 0 onlinelibrary.wiley.com
Y Liu, CE Keller, CU Pittman Jr - Journal of Polymer Science …, 1997 - Wiley Online Library
Pure 1,2‐addition polymers, poly(2‐methylene‐1,3‐dioxolane), 1b, poly(2‐methylene‐1,3‐dioxane), 2b, and poly(2‐methylene‐5,5‐dimethyl‐1,3‐dioxane), 3b, were prepared using the …
Number of citations: 9 onlinelibrary.wiley.com
GB Butler, KH Herring, PL Lewis… - The Journal of …, 1977 - ACS Publications
3, 3-Dimethoxycyclopropene (1), synthesized as previously described, undergoes a ring-opening reaction under mild conditions, with a variety of alcohols to give the corresponding …
Number of citations: 19 pubs.acs.org

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